molecular formula C16H16O3 B326912 3-Methoxy-4-(2-phenylethoxy)benzaldehyde CAS No. 149428-74-0

3-Methoxy-4-(2-phenylethoxy)benzaldehyde

Cat. No.: B326912
CAS No.: 149428-74-0
M. Wt: 256.3 g/mol
InChI Key: LMQXMNKNBDWQMB-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-phenylethoxy)benzaldehyde is an organic compound with the empirical formula C16H16O3 . It has a molecular weight of 256.30 . The compound is typically in solid form .


Synthesis Analysis

The synthesis of this compound involves the reaction of (2-Bromoethyl)benzene with the appropriate hydroxybenzaldehyde in the presence of potassium carbonate in anhydrous DMF . The mixture is stirred at 40-50°C for 2-4 hours .


Molecular Structure Analysis

The SMILES string of this compound is COc1cc(C=O)ccc1OCCc2ccccc2 . The InChI is 1S/C16H16O3/c1-18-16-11-14(12-17)7-8-15(16)19-10-9-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 256.30 . The compound’s empirical formula is C16H16O3 .

Scientific Research Applications

Synthesis and Cytotoxicity Evaluation

Brandes et al. (2020) utilized 3,5-Dimethoxy-benzaldehyde, a related compound, in the synthesis of amorfrutins A and B. This process included the conversion to 2hydroxy-4-methoxy-6-phenethylbenzoic acid, further leading to a piperazinylrhodamine B conjugate. This conjugate demonstrated significant cytotoxicity against human tumor cell lines, suggesting potential in cancer research (Brandes et al., 2020).

Oxidation Kinetics in Chemical Reactions

Malik et al. (2016) investigated the oxidation of various methoxy benzaldehydes, including 3-methoxy benzaldehyde, by benzimidazolium fluorochromate in an aqueous acetic acid medium. This study highlighted the transformation into corresponding carboxylic acids, offering insights into reaction mechanisms and kinetics (Malik et al., 2016).

Oxidation of Methoxy Substituted Benzyl Phenyl Sulfides

Lai et al. (2002) explored the oxidation of methoxy substituted benzyl phenyl sulfides, including 3-methoxybenzaldehyde derivatives. The study distinguished between oxidants reacting via single electron transfer and those involving direct oxygen atom transfer, contributing to our understanding of organic reaction mechanisms (Lai et al., 2002).

Enzyme Catalyzed Asymmetric C–C-Bond Formation

Kühl et al. (2007) discussed the use of benzaldehyde lyase in the asymmetric synthesis of derivatives including 3-methoxybenzaldehyde. This research has implications for developing more efficient synthetic processes in pharmaceutical and chemical manufacturing (Kühl et al., 2007).

Improving Synthetic Processes

Feng (2002) detailed a synthetic process involving the conversion of p-hydroxy benzaldehyde to 3,5 methoxy 4 hydroxy benzaldehyde, a closely related compound. This improved synthesis pathway could be relevant for manufacturing similar compounds (Feng, 2002).

Nonlinear Optical Crystal Characterization

Venkataramanan et al. (1994) characterized 3-methoxy 4-hydroxy benzaldehyde (MHBA) for its optical properties, underlining its potential in nonlinear optics. This research contributes to the development of materials for laser and optical technologies (Venkataramanan et al., 1994).

Properties

IUPAC Name

3-methoxy-4-(2-phenylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-16-11-14(12-17)7-8-15(16)19-10-9-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQXMNKNBDWQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274065
Record name 3-Methoxy-4-(2-phenylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149428-74-0
Record name 3-Methoxy-4-(2-phenylethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149428-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(2-phenylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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